molecular formula C12H19NO4 B15225954 (1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B15225954
M. Wt: 241.28 g/mol
InChI Key: PPLYOBSEWYKGDC-PRHODGIISA-N
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Description

(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the use of N-Boc-(−)-amino acid methyl ester as a starting material. The process includes controlled reactions and selective hydrolysis to isolate the desired trans isomer using Candida rugosa lipase . The isolation process employs extraction with organic solvents and characterization through techniques like GC-MS to ensure high purity .

Industrial Production Methods

For industrial production, the compound can be synthesized through enzymatic hydrolysis, which offers advantages such as high yield, selectivity, and cost-effectiveness. This method is also environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can affect various biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group enhances its stability and facilitates further functionalization, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(9(14)15)5-4-8(13)6-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m1/s1

InChI Key

PPLYOBSEWYKGDC-PRHODGIISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(CC[C@@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)C(=O)O

Origin of Product

United States

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